![molecular formula C10H6Cl3F3N2O B3042547 N-(1,2,2-Trichlorovinyl)-N'-[2-(trifluoromethyl)phenyl]urea CAS No. 646989-47-1](/img/structure/B3042547.png)
N-(1,2,2-Trichlorovinyl)-N'-[2-(trifluoromethyl)phenyl]urea
Übersicht
Beschreibung
N-(1,2,2-Trichlorovinyl)-N'-[2-(trifluoromethyl)phenyl]urea, commonly known as Diuron, is a herbicide that belongs to the family of substituted ureas. It is widely used in agriculture to control the growth of weeds in crops such as cotton, sugarcane, and citrus. Diuron is known for its long-lasting effects and low toxicity to humans and animals, which makes it an ideal herbicide for agricultural use.
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Chemistry
N-(1,2,2-Trichlorovinyl)-N'-[2-(trifluoromethyl)phenyl]urea derivatives, specifically (thio)urea derivatives, play a crucial role as organocatalysts in organic chemistry. These derivatives are known for their ability to activate substrates and stabilize developing negative charges in transition states, particularly through double hydrogen bonding. This capability is significantly influential in promoting organic transformations and is widely utilized in H-bond catalysts. For instance, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea is extensively used in various organic reactions due to its effective catalytic properties (Zhang, Bao, & Xing, 2014).
Synthesis of Key Intermediates in Pharmaceutical Development
These urea derivatives are instrumental in synthesizing key intermediates for antitumor agents. For example, N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl)urea, a critical intermediate of the antitumor agent sorafenib, demonstrates the application of these compounds in drug development. This compound is synthesized from 4-chloro-3-trifluoromethylaniline and triphosgene, highlighting the practicality and efficiency of using such derivatives in pharmaceutical synthesis (Feng-mei & He-qin, 2009).
Development of New Urea-Based Compounds
Radiochemical Applications in Cancer Research
In cancer research, certain urea derivatives have been labeled for use in positron emission tomography (PET) imaging. For example, N-(2-{3-[3,5-Bis(trifluoromethyl)]phenylureido}ethyl)glycyrrhetinamide is a compound labeled with [(11)C]phosgene to potentially become a PET ligand for imaging proteasome and kinase in tumors. This illustrates the potential of these compounds in diagnostic imaging and targeted cancer therapy (Asakawa et al., 2012).
Plant Biology and Morphogenesis
Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea have been identified as positive regulators in plant cell division and differentiation. Their cytokinin-like activity has made them valuable in in vitro plant morphogenesis studies. Recent research has further explored the structure-activity relationship of these compounds, leading to the identification of urea derivatives that specifically enhance adventitious root formation, offering new avenues in plant biology research (Ricci & Bertoletti, 2009).
Eigenschaften
IUPAC Name |
1-(1,2,2-trichloroethenyl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3F3N2O/c11-7(12)8(13)18-9(19)17-6-4-2-1-3-5(6)10(14,15)16/h1-4H,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGGDVWWPSIVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,2-Trichlorovinyl)-N'-[2-(trifluoromethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




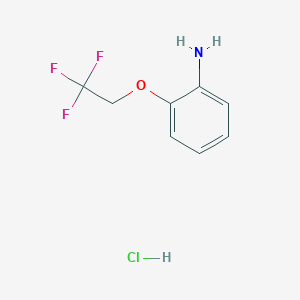
![8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B3042470.png)

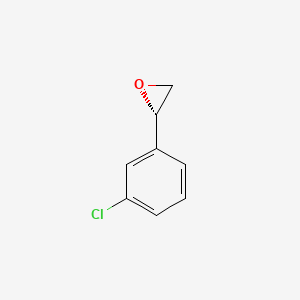
![2-(4-Chloro-3-difluoromethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3042474.png)
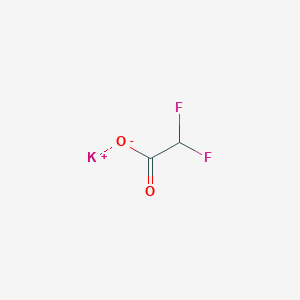
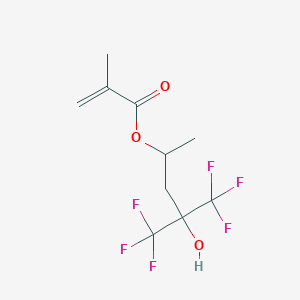
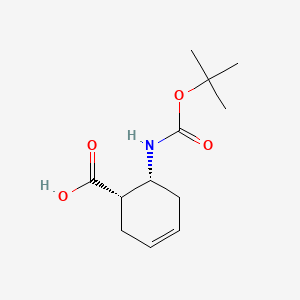
![4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one](/img/structure/B3042482.png)
![Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B3042483.png)
![Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3042484.png)
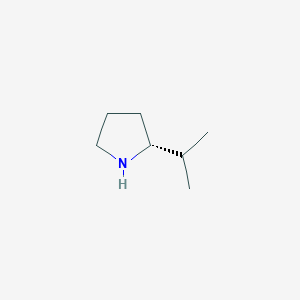
![4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline](/img/structure/B3042487.png)